molecular formula C20H13F2N3O4 B5248594 2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide

2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide

Cat. No.: B5248594
M. Wt: 397.3 g/mol
InChI Key: OYYYBXHWMZMUJW-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation reaction of 2-fluorobenzoyl chloride with an appropriate aniline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The nitro group is introduced through a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide involves its interaction with specific molecular targets. The compound’s fluorine atoms and nitro group play a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • 2-fluoro-N-[3-[(2-fluorobenzoyl)amino]phenyl]benzamide

Uniqueness

2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical properties. These features make it particularly valuable in applications requiring specific reactivity and binding characteristics.

Properties

IUPAC Name

2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-4-nitrophenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O4/c21-15-7-3-1-5-13(15)19(26)23-12-9-10-18(25(28)29)17(11-12)24-20(27)14-6-2-4-8-16(14)22/h1-11H,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYYBXHWMZMUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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